5-Hydroxy-4-methyl-7-pentylchromen-2-one
Description
5-Hydroxy-4-methyl-7-pentylchromen-2-one is a chromenone derivative characterized by a hydroxy group at position 5, a methyl group at position 4, and a pentyl chain at position 5. Chromenones (4H-chromen-4-one derivatives) are oxygen-containing heterocyclic compounds widely studied for their biological activities, including antimicrobial, antioxidant, and anticancer properties.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-hydroxy-4-methyl-7-pentylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-3-4-5-6-11-8-12(16)15-10(2)7-14(17)18-13(15)9-11/h7-9,16H,3-6H2,1-2H3 |
InChI Key |
JNQRCHFZDNUMRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=CC(=O)OC2=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,7-Dihydroxy-4-methylchromen-2-one
Reactants :
- Resorcinol (1,3-dihydroxybenzene)
- Ethyl acetoacetate
- Dissolve resorcinol (3.7 g, 33.6 mmol) and ethyl acetoacetate (5 mL, 39.2 mmol) in H₂SO₄ (15 mL) at 0–10°C.
- Stir at 20°C for 1 hour, then pour into ice-water.
- Filter the precipitate and recrystallize from ethanol.
Selective Alkylation at Position 7
Step 1: Protection of 5-Hydroxy Group
- Reagent : Acetic anhydride
- Conditions : Reflux in pyridine with POCl₃.
- Product : 5-Acetoxy-7-hydroxy-4-methylchromen-2-one.
Step 2: Williamson Ether Synthesis
- Reagent : 1-Bromopentane, K₂CO₃
- Conditions : DMF, 80°C, 12 hours.
- Product : 5-Acetoxy-7-pentyloxy-4-methylchromen-2-one.
Step 3: Deprotection
Fries Rearrangement and Alkylation
This method leverages acylated intermediates to direct substituent placement.
Synthesis of 8-Acetyl-7-hydroxy-4-methylchromen-2-one
Reactants :
- 7-Hydroxy-4-methylchromen-2-one
- Acetic anhydride
- Reflux 7-hydroxy-4-methylchromen-2-one (10 mmol) with acetic anhydride (20 mmol) in pyridine.
- Quench with ice-water and recrystallize.
Fries Rearrangement
Conditions :
- Catalyst: AlCl₃ (anhydrous)
- Temperature: 145–160°C, 2 hours
- Product : 8-Acetyl-5-hydroxy-7-pentyl-4-methylchromen-2-one (hypothetical).
Alternative Routes from Patented Methods
A 2021 patent (US20220324824A1) outlines a strategy for 5-methylchromones using 3,5-dihydroxytoluene :
- Acylation : Protect 3,5-dihydroxytoluene with acetyl.
- Alkylation : Introduce pentyl via 1-bromopentane/K₂CO₃.
- Cyclization : Use HCl (conc.) to form the chromone core.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been reported to induce apoptosis in cancer cells by interacting with tubulin and inhibiting its polymerization, leading to cell cycle arrest and cell death . Additionally, its antioxidant properties contribute to its biological activities by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
The following analysis compares 5-Hydroxy-4-methyl-7-pentylchromen-2-one with structurally related chromenones, focusing on substituent variations, synthesis, and functional properties.
Substituent Variations and Molecular Features
Chromenones differ based on substituent groups at positions 2, 5, 6, 7, and 6. Key analogs include:
Key Observations:
- Position 7 : The pentyl chain in this compound is bulkier than methoxy or hydroxy groups in analogs, likely increasing lipophilicity and altering pharmacokinetics .
- Position 2 : Aromatic substituents (e.g., phenyl or methoxyphenyl) enhance π-π stacking interactions, stabilizing crystal structures . The absence of such groups in the target compound may reduce intermolecular interactions.
- Position 4 : Methyl substitution (vs. unsubstituted or complex groups) may lower steric hindrance, favoring synthetic accessibility .
Physicochemical Properties
Q & A
Q. Table 1: Synthetic Parameters for Chromenone Derivatives
| Parameter | Example Conditions | Impact on Yield/Purity |
|---|---|---|
| Catalyst | FeCl₃ (10 mol%) | High cyclization efficiency |
| Solvent | THF, reflux | Balances reactivity/solubility |
| Reaction Time | 12–24 hours | Longer durations reduce byproducts |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO to resolve aromatic protons (e.g., chromen-2-one C=O at δ ~160–170 ppm) and confirm substitution patterns (methyl at δ ~2.1 ppm, pentyl at δ ~0.8–1.5 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS detects purity (≥95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 288.3) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., chromenone ring planarity, pentyl chain conformation) when single crystals are obtainable .
Advanced: How should researchers address contradictions in reported bioactivity data for chromenone analogs?
Methodological Answer:
Discrepancies often arise from structural variations or methodological differences:
Substituent Effects : Compare analogs with identical substituents (e.g., 7-pentyl vs. 7-methoxy in ). Hydrophobic pentyl groups may enhance membrane permeability, skewing activity.
Purity Validation : Replicate assays using HPLC-validated samples (≥98% purity) to exclude confounding impurities .
Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v).
Q. Table 2: Bioactivity Variables in Chromenone Studies
| Variable | Example Conflict Source | Resolution Strategy |
|---|---|---|
| Substituent Position | 5-Hydroxy vs. 7-Hydroxy | Synthesize positional isomers |
| Purity | 95% vs. 99% | Re-test with purified samples |
| Solvent Artifacts | DMSO cytotoxicity | Use lower solvent concentrations |
Advanced: What strategies guide structure-activity relationship (SAR) studies for chromenone derivatives?
Methodological Answer:
Focus on substituent roles at positions 4, 5, 7, and 8:
Hydrophobic Substituents : Pentyl (C5) at position 7 enhances lipophilicity, potentially improving bioavailability .
Electron-Donating Groups : Methoxy (-OCH₃) at position 5 stabilizes the chromenone ring via resonance, affecting electronic spectra .
Steric Effects : Bulky groups (e.g., phenyl at position 2) may hinder target binding; molecular docking simulations can predict clashes .
Q. Table 3: Key Substituent Effects in Chromenone SAR
Advanced: How can researchers resolve spectral ambiguities in chromenone derivatives?
Methodological Answer:
2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguish pentyl CH₂ from aromatic protons) .
Isotopic Labeling : Incorporate ¹³C-labeled precursors to track carbonyl or methyl group origins.
Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for tautomer identification.
Basic: What are the best practices for ensuring reproducibility in chromenone synthesis?
Methodological Answer:
Detailed Reaction Logs : Document catalyst batch, solvent drying methods, and stirring rates.
Inert Atmosphere : Use N₂/Ar to prevent oxidation of phenolic intermediates.
Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate pure intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
